Cas no 1805492-96-9 (Methyl 3-cyano-5-(difluoromethyl)-6-iodopyridine-2-carboxylate)

Methyl 3-cyano-5-(difluoromethyl)-6-iodopyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-cyano-5-(difluoromethyl)-6-iodopyridine-2-carboxylate

-

- インチ: 1S/C9H5F2IN2O2/c1-16-9(15)6-4(3-13)2-5(7(10)11)8(12)14-6/h2,7H,1H3

- InChIKey: FDWCJEFZGMODHH-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(F)F)C=C(C#N)C(C(=O)OC)=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 318

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 63

Methyl 3-cyano-5-(difluoromethyl)-6-iodopyridine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029042238-1g |

Methyl 3-cyano-5-(difluoromethyl)-6-iodopyridine-2-carboxylate |

1805492-96-9 | 97% | 1g |

$1,504.90 | 2022-04-01 |

Methyl 3-cyano-5-(difluoromethyl)-6-iodopyridine-2-carboxylate 関連文献

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

10. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143

Methyl 3-cyano-5-(difluoromethyl)-6-iodopyridine-2-carboxylateに関する追加情報

Methyl 3-cyano-5-(difluoromethyl)-6-iodopyridine-2-carboxylate (CAS No. 1805492-96-9): An Overview

Methyl 3-cyano-5-(difluoromethyl)-6-iodopyridine-2-carboxylate (CAS No. 1805492-96-9) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in the development of novel therapeutic agents.

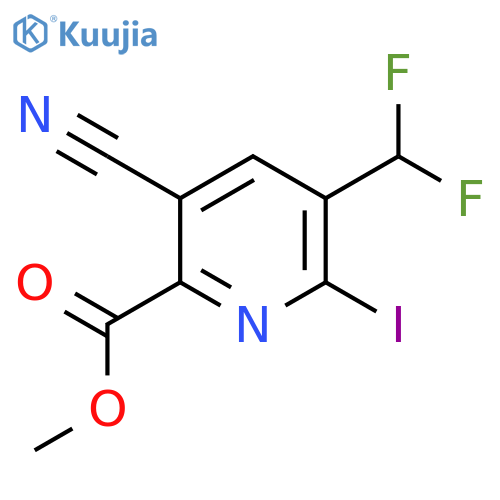

The chemical structure of Methyl 3-cyano-5-(difluoromethyl)-6-iodopyridine-2-carboxylate includes a pyridine ring substituted with a cyano group, a difluoromethyl group, and an iodine atom, along with a methyl ester moiety. These functional groups contribute to the compound's reactivity and biological activity, making it an attractive candidate for various chemical and biological studies.

Recent research has focused on the synthesis and biological evaluation of Methyl 3-cyano-5-(difluoromethyl)-6-iodopyridine-2-carboxylate. Studies have shown that this compound exhibits potent inhibitory activity against specific enzymes and receptors, which are implicated in various diseases. For instance, it has been reported to inhibit the activity of kinases involved in cancer progression and inflammatory responses.

The synthesis of Methyl 3-cyano-5-(difluoromethyl)-6-iodopyridine-2-carboxylate typically involves multi-step processes, including the formation of the pyridine ring, introduction of the cyano and difluoromethyl groups, and subsequent iodination. Advanced synthetic methods have been developed to improve the yield and purity of the final product, making it more accessible for large-scale production and further research.

In addition to its potential as a therapeutic agent, Methyl 3-cyano-5-(difluoromethyl)-6-iodopyridine-2-carboxylate has also been explored as a building block for the synthesis of more complex molecules. Its unique structural features make it an excellent starting material for the development of new drugs with improved pharmacological properties.

The biological activity of Methyl 3-cyano-5-(difluoromethyl)-6-iodopyridine-2-carboxylate has been evaluated in various in vitro and in vivo models. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth and reducing inflammation. These findings have paved the way for further clinical investigations to assess its safety and efficacy in human subjects.

One of the key challenges in the development of Methyl 3-cyano-5-(difluoromethyl)-6-iodopyridine-2-carboxylate is optimizing its pharmacokinetic properties. Researchers are actively working on modifying the compound's structure to enhance its solubility, stability, and bioavailability. These efforts aim to improve its therapeutic index and reduce potential side effects.

The environmental impact of Methyl 3-cyano-5-(difluoromethyl)-6-iodopyridine-2-carboxylate is another area of ongoing research. Studies are being conducted to assess its biodegradability and potential ecological effects. Ensuring that the compound is environmentally friendly is crucial for its sustainable use in pharmaceutical applications.

In conclusion, Methyl 3-cyano-5-(difluoromethyl)-6-iodopyridine-2-carboxylate (CAS No. 1805492-96-9) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activity make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties for clinical use.

1805492-96-9 (Methyl 3-cyano-5-(difluoromethyl)-6-iodopyridine-2-carboxylate) 関連製品

- 1040645-73-5(N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide)

- 1157775-40-0(1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid)

- 1805855-23-5(2-(1-Chloro-2-oxopropyl)-3-fluoromandelic acid)

- 551920-78-6(N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE)

- 253668-46-1(2-Fluoro-6-methoxybenzyl alcohol)

- 1599560-69-6(5-(5-Fluoro-2-methylphenyl)pyridine-3-carbaldehyde)

- 2012692-73-6(2-Pentanone, 1-amino-5-cyclobutyl-)

- 2418695-76-6(1-(3-Ethynyl-5-iodo-2,4,6-trimethylphenyl)methanamine)

- 58629-13-3(3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one)

- 134071-63-9(tert-Butyl-d9-amine Hydrobromide)